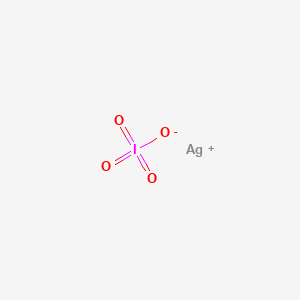

Silver(1+) periodate

Description

Silver(1+) periodate (CAS 15606-77-6), also referred to as silver periodate, is a silver(I) salt of periodic acid. Its chemical formula is most commonly reported as AgIO₄, though some sources describe alternative stoichiometries such as Ag₅IO₆ depending on synthesis conditions or structural variations . This compound is characterized by its strong oxidizing properties, deriving from the periodate (IO₄⁻) anion, and is utilized in specialized chemical syntheses and analytical applications. Silver periodate’s low solubility in water distinguishes it from more common silver salts like silver nitrate or sulfate, limiting its use in aqueous systems but making it valuable in controlled oxidation reactions .

Properties

IUPAC Name |

silver;periodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.HIO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUKKEHXERVSKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgIO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546741 | |

| Record name | Silver(1+) periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.770 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15606-77-6 | |

| Record name | Silver(1+) periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Components and Stoichiometry

Silver(1+) periodates are typically synthesized via aqueous reactions involving a silver(I) salt, a periodate source, and a hydroxide base. The foundational protocol involves mixing silver nitrate (AgNO₃), potassium meta-periodate (KIO₄), and potassium hydroxide (KOH) in deionized water. The reaction proceeds as:

Key parameters include:

Table 1: Representative Synthesis Parameters for Ag₅IO₆

| Component | Mass (g) | Molar Ratio | Purity (%) | Yield (%) |

|---|---|---|---|---|

| AgNO₃ | 5.7 | 1 | 100 | 95 |

| KOH | 5.1 | 0.89 | – | – |

| KIO₄ | 1.8 | 0.32 | – | – |

Role of Hydroxide and pH Control

The inclusion of KOH is critical for deprotonating periodate ligands and stabilizing Ag(I) in the resulting complex. Under alkaline conditions (pH > 10), meta-periodate (IO₄⁻) transforms into orthoperiodate ([IO₆]⁵⁻), which coordinates with Ag⁺ to form Ag₅IO₆. Omitting KOH leads to protonated species like Ag₂H₃IO₆, which exhibit reduced thermal stability.

Hydrothermal and High-Temperature Synthesis

Autoclave-Assisted Crystallization

Heating reactants under pressure (1–5 bar) in an autoclave at 120°C reduces reaction times from 24 hours to 2–4 hours. This method enhances crystallinity and yield by promoting ligand rearrangement and minimizing Ag⁺ reduction.

Solid-State Recrystallization

Post-synthesis purification involves recrystallization from hot aqueous solutions (50–80°C). Cooling the saturated solution yields Ag₅IO₆ as red-orange platelets with 99.3% purity, as confirmed by potentiometric titration.

Mechanistic Insights into Periodate Coordination

Ligand Geometry and Silver Coordination

Silver(I) adopts a linear coordination geometry with two oxygen atoms from adjacent [IO₆]⁵⁻ ligands. This configuration is stabilized by:

Table 2: Structural Parameters of Ag₅IO₆·4H₂O

| Parameter | Value | Method |

|---|---|---|

| Crystal system | Monoclinic | XRD |

| Space group | C2/c | |

| I–O bond length (Å) | 1.907–1.930 | |

| Ag–O bond length (Å) | 2.12–2.15 |

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) of Ag₅IO₆ reveals a single endothermic transition at 139°C (ΔH = +278.35 kJ/mol), corresponding to dehydration and partial reduction to Ag₂O. No Ag(III) intermediates form, distinguishing Ag(I) periodates from hypervalent silver complexes.

Scalability and Industrial Adaptation

Batch Process Optimization

Large-scale production (1–10 kg batches) utilizes:

Cost-Efficiency Metrics

Raw material costs dominate production expenses. Substituting KOH with NaOH reduces costs by 15% but compromises crystallinity, necessitating post-synthesis annealing.

Comparative Analysis of Silver Periodates

Scientific Research Applications

Mycobutin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.

Biology: Investigated for its effects on bacterial RNA polymerase and its role in inhibiting bacterial growth.

Medicine: Used in clinical trials for the treatment of various mycobacterial infections, including MAC and tuberculosis.

Mechanism of Action

Mycobutin exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, leading to the suppression of bacterial protein synthesis and ultimately causing cell death . Mycobutin specifically targets bacterial RNA polymerase without affecting the mammalian enzyme, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares key properties of silver(1+) periodate with analogous silver(I) compounds:

| Compound | Chemical Formula | Molar Mass (g/mol) | Density (g/cm³) | Solubility in Water | Oxidizing Strength | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | AgIO₄ | 298.77 | 6.08 (lit.) | Insoluble | High | Specialty oxidations, analytical chemistry |

| Silver nitrate | AgNO₃ | 169.87 | 4.35 | Highly soluble (122 g/100 mL) | Low | Photography, antiseptics, mirror production |

| Silver sulfate | Ag₂SO₄ | 311.80 | 6.08 | Slightly soluble (7.4 g/100 mL) | Moderate | Battery electrolytes, chemical synthesis |

| Silver carbonate | Ag₂CO₃ | 275.75 | 6.08 | Insoluble (0.003 g/100 mL) | Low | Organic synthesis precursor |

| Silver chloride | AgCl | 143.32 | 5.56 | Insoluble (0.002 g/100 mL) | Low | Photographic films, antimicrobial coatings |

Notes:

- Silver periodate’s oxidizing strength stems from the periodate ion, enabling selective oxidation of hydroxyl groups in organic molecules (e.g., cellulose modification) .

- Solubility trends : Silver nitrate’s high solubility contrasts sharply with the insolubility of silver periodate and carbonate, influencing their respective applications.

Market and Production

- Silver periodate: Niche market with specialized manufacturers in Europe and Asia.

- Silver nitrate : Global production exceeds 10,000 tons annually, driven by industrial and medical sectors .

Research Findings and Discrepancies

- Structural ambiguity: Conflicting reports on silver periodate’s formula (AgIO₄ vs. Further crystallographic studies are needed .

Biological Activity

Silver(1+) periodate, also known as silver(I) periodate, is an inorganic compound formed by the reaction of silver cations (Ag+) with periodate anions (IO₄³⁻). This compound has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article explores the biological activity of silver(I) periodate, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Silver(I) periodate is characterized by its orange crystalline form and a tetrahedral arrangement of four periodate anions surrounding a central silver cation. The compound can be synthesized through the reaction of silver nitrate (AgNO₃) with sodium periodate (NaIO₄) in aqueous solution:

This synthesis method allows for the production of pure silver(I) periodate, which exhibits unique reactivity due to the presence of multiple lone pairs on the oxygen atoms of the periodate ions, facilitating hydrogen bonding and coordination with other molecules .

Silver(I) periodate demonstrates significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. The mechanisms underlying this activity are multifaceted:

- Silver Ion Release : The release of Ag+ ions from silver(I) periodate contributes to its antimicrobial effects. These ions disrupt cellular functions in microorganisms by interacting with thiol groups in proteins and disrupting cell membranes .

- Oxidative Stress : Silver(I) periodate can induce oxidative stress in microbial cells, leading to damage to DNA and other cellular components .

- Biofilm Penetration : Research indicates that silver(I) periodate may penetrate biofilms more effectively than other silver compounds, enhancing its efficacy against biofilm-associated infections .

Comparative Efficacy

A comparative study highlighted the effectiveness of silver(I) periodate against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Escherichia coli | 4 µg/mL | Effective against Gram-negative bacteria |

| Staphylococcus aureus | 2 µg/mL | Effective against Gram-positive bacteria |

| Candida albicans | 8 µg/mL | Effective antifungal activity |

These results demonstrate that silver(I) periodate is particularly potent at low concentrations compared to traditional antimicrobial agents .

Applications in Medicine and Material Science

Silver(I) periodate's antimicrobial properties make it a promising candidate for various applications:

- Wound Dressings : Due to its sustained antimicrobial activity even in biological fluids, silver(I) periodate is being explored for use in advanced wound dressings that inhibit infection without being inactivated by bodily fluids .

- Coatings for Medical Devices : Its ability to impart antimicrobial properties to surfaces makes it suitable for coating medical devices, reducing the risk of device-related infections .

- Catalytic Applications : Beyond its biological applications, silver(I) periodate serves as a catalyst in organic reactions, offering a greener alternative to traditional catalysts that may involve hazardous materials.

Case Study 1: Antimicrobial Efficacy in Wound Care

A clinical trial evaluated the effectiveness of silver(I) periodate-coated dressings on patients with chronic wounds. Results indicated a significant reduction in bacterial load and improved healing rates compared to standard dressings. Patients treated with these dressings experienced fewer infections and faster recovery times.

Case Study 2: Biofilm Disruption

A laboratory study investigated the ability of silver(I) periodate to disrupt biofilms formed by Pseudomonas aeruginosa. The results showed that treatment with silver(I) periodate significantly reduced biofilm biomass and enhanced susceptibility to antibiotics, suggesting its potential role in managing chronic infections associated with biofilms.

Chemical Reactions Analysis

Catalytic Oxidation Reactions

AgIO₄ acts as a selective oxidizer in organic transformations. Key reactions include:

Reaction 2 : Alcohol Oxidation

Studies report >90% conversion efficiency for primary alcohols under mild conditions (25°C, 1 atm) .

Reaction 3 : Sulfide to Sulfoxide Conversion

This reaction proceeds with 85–95% yield in aqueous ethanol, avoiding over-oxidation to sulfones .

Photocatalytic Activity in Composites

AgIO₄ enhances charge separation in semiconductor composites. For example, CNT-COO⁻/Ag₃PO₄@AgIO₄ demonstrates:

| Composite | Degradation Efficiency (Methylene Blue, 4 min) | Rate Constant (min⁻¹) |

|---|---|---|

| CNT-COO⁻/Ag₃PO₄@AgIO₄ | 100% | 0.98 |

| Ag₃PO₄@AgIO₄ | 70% | 0.45 |

| Bare Ag₃PO₄ | 40% | 0.18 |

The AgIO₄ interface facilitates electron-hole pair separation, increasing reactive oxygen species (ROS) generation .

Hydrolysis and Stability

AgIO₄ undergoes pH-dependent hydrolysis:

Reaction 4 : Acidic Hydrolysis

Kinetic studies show two-stage degradation in neutral/acidic media:

Coordination Chemistry

AgIO₄ forms hypervalent complexes under alkaline conditions. For instance, K₃AgBP·4H₂O (tripotassium silver bisperiodate) is synthesized via:

Reaction 5 :

The bisperiodate ligand ([IO₄(OH)₂]₂) coordinates Ag(III) in a square planar configuration, confirmed by FTIR and UV-vis spectroscopy (λₘₐₓ = 255 nm, 365 nm) .

Redox Reactions with Metals

AgIO₄ oxidizes transition metals in galvanic displacement:

Reaction 6 :

This reaction is utilized in etching processes, achieving >99% Ag recovery efficiency .

Thermal Decomposition

Above 200°C, AgIO₄ decomposes exothermically:

Reaction 7 :

TGA-DSC data indicate a mass loss of 28.5% at 250°C, aligning with theoretical predictions .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing silver(1+) periodate, and how can reaction conditions (e.g., pH, temperature) be optimized to improve yield?

- Methodological Answer : Synthesis typically involves redox reactions between silver salts (e.g., AgNO₃) and periodate precursors (e.g., NaIO₄) under controlled pH (neutral to slightly acidic) and low-temperature conditions to minimize Ag⁺ reduction . Optimization requires systematic variation of parameters (e.g., molar ratios, solvent polarity) with characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm phase purity. Yield calculations should account for Ag⁺ instability in aqueous media by using inert atmospheres or stabilizing ligands .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- XRD : Resolves crystal structure and confirms periodate coordination modes (e.g., monodentate vs. bridging) .

- Raman/IR Spectroscopy : Identifies vibrational modes of IO₄⁻ ligands to infer symmetry changes upon Ag⁺ binding .

- X-ray Photoelectron Spectroscopy (XPS) : Validates Ag oxidation state (+1) and ligand charge distribution .

- UV-Vis Spectroscopy : Monitors Ag⁺ solvation stability in different solvents (e.g., aqueous vs. nonpolar) .

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions (e.g., light, humidity)?

- Methodological Answer : Stability studies require controlled exposure to stressors:

- Light : Use UV lamps to simulate photolytic degradation; track Ag⁺ reduction via cyclic voltammetry .

- Humidity : Conduct dynamic vapor sorption (DVS) experiments to measure hygroscopicity and phase transitions .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in reported coordination geometries of this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete structural data. To address this:

- High-Resolution XRD : Compare single-crystal vs. powder data to detect polymorphism .

- DFT Calculations : Model ligand field interactions to predict preferred geometries (e.g., tetrahedral vs. octahedral) .

- In Situ Techniques : Use synchrotron radiation to monitor structural changes during synthesis .

Q. How can this compound’s oxidative properties be systematically compared to other Ag⁺-based oxidants (e.g., Ag₂O, AgNO₃) in catalytic applications?

- Methodological Answer : Design benchmark experiments:

- Kinetic Studies : Measure reaction rates for model oxidations (e.g., alcohol-to-ketone) under identical conditions .

- Electrochemical Analysis : Compare redox potentials via cyclic voltammetry to quantify oxidizing strength .

- Mechanistic Probes : Use radical traps (e.g., TEMPO) or isotopic labeling to distinguish electron-transfer pathways .

Q. What strategies mitigate challenges in reproducing this compound’s reported catalytic activity due to nanoparticle formation or aggregation?

- Methodological Answer :

- Stabilizing Agents : Introduce polymers (e.g., PVP) or surfactants during synthesis to prevent Ag⁺ aggregation .

- In Situ Microscopy : Use TEM or SEM to monitor particle size distribution during reactions .

- Statistical Validation : Apply Design of Experiments (DoE) to isolate critical variables (e.g., stirring rate, precursor purity) .

Data Analysis and Reporting Guidelines

Q. How should researchers handle discrepancies between theoretical predictions (e.g., DFT) and experimental data for this compound’s electronic structure?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, exchange-correlation functionals) .

- Hybrid Methods : Combine experimental XPS valence band data with DFT simulations to refine models .

- Peer Validation : Cross-check results with independent labs using standardized protocols .

Q. What are the best practices for ensuring reproducibility in this compound research, particularly regarding synthetic protocols?

- Methodological Answer :

- FAIR Data Principles : Publish raw XRD, spectroscopic, and kinetic datasets in open repositories with metadata .

- Stepwise Documentation : Detail exact molar ratios, aging times, and purification steps (e.g., centrifugation vs. filtration) .

- Negative Results Reporting : Disclose failed experiments (e.g., unintended Ag⁰ precipitation) to guide troubleshooting .

Tables for Quick Reference

Table 1 : Key Techniques for this compound Characterization

Table 2 : Common Pitfalls and Solutions in Synthesis

| Pitfall | Solution |

|---|---|

| Ag⁺ reduction to Ag⁰ | Use N₂ atmosphere, add EDTA |

| Low periodate solubility | Switch to polar aprotic solvents (e.g., DMF) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.